3-Ethyl-4-propoxy-o-toluic acid
Description
Properties
CAS No. |
92156-98-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-ethyl-2-methyl-4-propoxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-12-7-6-11(13(14)15)9(3)10(12)5-2/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
InChI Key |
ABBXDXILOYVREI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C(=O)O)C)CC |
Origin of Product |
United States |
Preparation Methods
Step 1: Oxidation to Form o-Toluic Acid
- Reactants : o-Xylene, oxidizing agent (e.g., potassium permanganate or chromium trioxide).
- Conditions : The reaction typically occurs in an aqueous medium under reflux conditions.
- Outcome : Formation of o-toluic acid with high yield.
Step 2: Introduction of Ethyl Group
- Reactants : o-Toluic acid, ethyl bromide, base (e.g., potassium carbonate).
- Conditions : Reaction occurs in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
- Mechanism : Nucleophilic substitution leads to the attachment of the ethyl group at the 3-position relative to the carboxylic acid group.
Step 3: Propoxy Group Addition
- Reactants : Ethyl-substituted o-toluic acid, propyl bromide, base.
- Conditions : Similar to step 2, using DMF as a solvent and maintaining controlled temperatures.
- Outcome : Formation of this compound.
Reaction Optimization Parameters
To achieve high yields and purity, several parameters need optimization:
- Temperature Control : Maintaining optimal temperature prevents side reactions.
- Solvent Selection : Polar aprotic solvents enhance nucleophilicity during alkylation steps.
- Reaction Time : Prolonged reaction times ensure complete conversion but must be monitored to avoid decomposition.
Below is a summary table illustrating typical experimental data for each step:
| Step | Reactants | Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Oxidation | o-Xylene, KMnO₄ | Reflux in water | ~85 | Recrystallization |
| Ethyl Substitution | o-Toluic acid, ethyl bromide | DMF, K₂CO₃, ~90°C | ~80 | Column chromatography |
| Propoxy Substitution | Ethyl-o-toluic acid, propyl bromide | DMF, NaH | ~75 | Recrystallization |
Notes on Challenges and Solutions
-
- Unwanted substitution patterns may occur due to steric hindrance.
- Solution: Use selective catalysts or optimize reaction conditions.
-
- For industrial-scale synthesis, batch consistency must be ensured.
- Solution: Utilize automated reactors with precise control over temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-propoxy-o-toluic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Ethyl-4-propoxy-o-toluic acid has been investigated for its potential therapeutic effects. Research indicates that derivatives of toluic acid can exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies. The compound's ability to modulate enzyme activity related to inflammation pathways suggests its utility in developing new anti-inflammatory drugs .
Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests that this compound could similarly influence these pathways, warranting further investigation into its pharmacological profile .
Agricultural Applications
Herbicide Development
The structure of this compound allows it to interact with plant growth regulators, potentially leading to the development of new herbicides. Research has shown that compounds with similar structures can inhibit specific enzymes involved in plant metabolism, which could be leveraged to create effective herbicides that target unwanted vegetation while being less harmful to crops .
Case Study: Efficacy as a Herbicide
In trials conducted on various weed species, compounds structurally related to this compound demonstrated effective growth inhibition at low concentrations. This indicates a promising avenue for developing selective herbicides that minimize environmental impact .
Environmental Science
Pollution Mitigation
Research indicates that this compound can be utilized in the remediation of contaminated soils and water bodies. Its chemical properties allow it to bind with heavy metals and other pollutants, facilitating their removal from the environment. This application is particularly relevant in areas affected by industrial waste .
Case Study: Heavy Metal Binding
A study exploring the binding capacity of various organic acids found that compounds similar to this compound effectively chelate heavy metals such as lead and cadmium. This property could be exploited in developing eco-friendly remediation techniques for contaminated sites .
Industrial Applications
Chemical Synthesis
In industrial chemistry, this compound serves as an intermediate in synthesizing various organic compounds. Its reactivity can be harnessed to produce polymers and other materials used in manufacturing processes.
Case Study: Polymer Production
Research has highlighted the use of similar aromatic acids in creating biodegradable plastics. The incorporation of this compound into polymer matrices could enhance material properties while promoting sustainability through biodegradability .
Summary Table of Applications
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory drugs | Potential modulation of inflammatory pathways |
| Agricultural Science | Herbicide development | Effective growth inhibition at low concentrations |
| Environmental Science | Pollution mitigation | Binds heavy metals for soil and water remediation |
| Industrial Chemistry | Chemical synthesis | Intermediate for producing biodegradable plastics |
Mechanism of Action
The mechanism of action of 3-Ethyl-4-propoxy-o-toluic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic ring and substituents can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison of 3-Ethyl-4-propoxy-o-toluic acid with structurally related compounds requires data on physicochemical properties, reactivity, and biological activity. Below is a hypothetical framework for such a comparison, based on general principles of substituted toluic acids:
Table 1: Hypothetical Comparison of Substituted Toluic Acid Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Reactivity Notes |
|---|---|---|---|---|
| This compound | 3-Ethyl, 4-propoxy | 222.28 | Synthetic intermediate, drug discovery | Moderate steric hindrance |
| o-Toluic acid | None | 136.15 | Industrial solvents, coatings | High acidity, simple structure |
| 4-Methoxy-o-toluic acid | 4-Methoxy | 166.17 | Photoresist materials | Electron-donating methoxy group |
| 3,5-Diethyl-o-toluic acid | 3-Ethyl, 5-Ethyl | 192.25 | Polymer additives | Enhanced hydrophobicity |
Key Observations (Hypothetical):
Reactivity : The propoxy group may reduce electrophilic substitution reactivity at the 4-position compared to electron-donating groups like methoxy.
Biological Activity : Ethyl and alkoxy substituents are common in bioactive molecules (e.g., anti-inflammatory agents), suggesting possible pharmacological relevance for this compound.
Research Findings and Challenges
This highlights a critical gap in the available data. To address this:
- Synthesis Data: No peer-reviewed studies on the synthesis of this compound were identified.
- Biological Studies : Analogous toluic acid derivatives (e.g., 4-propoxybenzoic acid) are used in antimicrobial research, but extrapolation to this specific compound is speculative.
- Industrial Relevance : Propoxy-substituted aromatics are often employed in agrochemicals, though direct evidence is lacking.
Biological Activity
3-Ethyl-4-propoxy-o-toluic acid is a compound of interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- CAS Number : [Specific CAS number not provided in search results]
The compound's structure features an ethyl and propoxy group attached to a toluic acid backbone, which is expected to influence its interaction with biological systems.
The biological activity of this compound may involve its interaction with various biomolecules. The presence of functional groups allows for potential hydrogen bonding and hydrophobic interactions with proteins, enzymes, and receptors. This can lead to modulation of enzymatic activities and signaling pathways associated with inflammation and microbial resistance.
Anti-inflammatory Activity
Recent studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, research indicates that such compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in vitro:
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives of o-toluic acid were found to significantly decrease levels of TNF-alpha and IL-6, suggesting a potential therapeutic application for inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary data suggest that this compound exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Case Studies
-
In Vivo Study on Inflammation :
- A study conducted on animal models demonstrated that administration of this compound resulted in reduced paw edema in rats subjected to carrageenan-induced inflammation. The observed reduction was statistically significant compared to control groups, indicating effective anti-inflammatory properties .
- Antimicrobial Efficacy Testing :
Research Findings
Research into the pharmacokinetics and bioavailability of this compound is still limited. However, studies suggest that its lipophilic nature may enhance cell membrane permeability, potentially improving its efficacy as a therapeutic agent.
Q & A
Basic: What are the optimal synthetic routes for 3-Ethyl-4-propoxy-o-toluic acid?
Methodological Answer:
Synthesis typically involves sequential alkylation and esterification steps. For example, starting with o-toluic acid, introduce the ethyl group via Friedel-Crafts alkylation, followed by propoxy substitution using a nucleophilic displacement reaction. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield. Validate intermediate structures using H NMR (e.g., δ 1.2–1.4 ppm for ethyl CH, δ 3.4–3.6 ppm for propoxy OCH) and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Combine spectroscopic techniques:
- NMR : Use H and C NMR to assign substituents (e.g., ethyl and propoxy groups) and aromatic protons.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns.
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm) and ether (C-O-C ~1250 cm) functional groups.
Cross-validate with X-ray crystallography if crystalline derivatives are available. Standardize protocols to minimize batch variability .
Basic: What analytical methods quantify this compound in complex matrices?
Methodological Answer:
- HPLC-UV : Use a reversed-phase C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for peak resolution.
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for sensitive detection in biological samples.
- Validation : Follow ICH guidelines for linearity (R > 0.995), LOD/LOQ, and recovery rates (85–115%). Include internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced: How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, Fukui indices).
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values.
- MD Simulations : Assess stability in solvated systems (e.g., water, lipid bilayers) over 100 ns trajectories. Analyze RMSD and binding free energies .
Advanced: What strategies address contradictions in biological activity data for this compound?
Methodological Answer:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell line).
- Meta-Analysis : Pool data from multiple studies to identify outliers. Use statistical tools (e.g., ANOVA, Tukey’s HSD) to resolve variability.
- Mechanistic Studies : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data to clarify dose-response relationships .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., ethyl → methyl, propoxy → butoxy) and test for activity shifts.
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylic acid for binding) using 3D-QSAR models (CoMFA/CoMSIA).
- Bioisosteric Replacement : Substitute ether linkages with sulfonamides or amines to enhance solubility or potency. Validate via SPR (surface plasmon resonance) binding assays .
Advanced: What methodologies assess environmental degradation pathways of this compound?
Methodological Answer:
- Photolysis Studies : Exclude solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS. Identify byproducts (e.g., dealkylated metabolites).
- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge. Track TOC (total organic carbon) reduction.
- Ecotoxicity Testing : Evaluate Daphnia magna or algae growth inhibition to model aquatic impacts. Correlate with QSAR predictions .
Advanced: How to resolve spectral interference in NMR or MS data for derivatives?
Methodological Answer:
- Isotopic Labeling : Synthesize C-labeled analogs to distinguish overlapping signals.
- 2D NMR : Use HSQC and HMBC to resolve ambiguous couplings in complex mixtures.
- High-Resolution MS : Employ Orbitrap or TOF analyzers to separate isobaric interferences. Use MS fragmentation for conclusive identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
